Welcome to the BenchChem Online Store!
molecular formula C8H5IN2O2 B114652 6-iodoquinoxaline-2,3(1H,4H)-dione CAS No. 153505-30-7

6-iodoquinoxaline-2,3(1H,4H)-dione

Cat. No. B114652
M. Wt: 288.04 g/mol
InChI Key: CWEXSDUVAUYCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05622952

Procedure details

Synthesis of 6-1-do-1,4-dihydro-2,3-quinoxalinedione: The procedure of Foged, C. and Journal, P. (J. of Lab. Compd. and Radiopharmac. XXXI (5):365-373 (1992)) was adapted. To a stirred mixture of 2-nitro-4-iodoaniline (1.8 g, 6.9 mMol) in ethanol (40 mL) was added SnCl2.2H2O (7.8 g, 34.6 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 0.5 h to form a clear solution and the reflux was continued for another 1.5 h. The solution was cooled to room temperature and ice water (100 g) was added. The pH was adjusted to pH~7 and the mixture was extracted with ethyl acetate. The extract was dried over MgSO4 and concentrated to dryness to give 1.235 g (78%) of title compound as a brown solid. To a stirred mixture of this product (450 mg, 1.92 mMol) in 4N HCl (20 mL) was added oxalic acid (267 mg, 2.115 mMol, used as received) in one portion. The mixture was refluxed at 120°-5° C. for 3 h, then cooled to room temperature overnight. The mixture was centrifuged and the red precipitate was washed with cold water (2×2 mL), collected by filtration and dried at 60° C. at reduced pressure for 2 h, affording 140 mg (25%) of crude product as a white powder. The sample was dissolved in 1N NaOH (10 mL), filtered, and the filtrate was acidified to pH=6, affording 130 mg of product which was washed with EtOH (2 mL). Crystallization from DMSO/H2O gave 19 mg of pure title compound as white microcrystals, mp: 355°-7° C. IR (KBr, cm-1) 3459, 3148, 1750, 1704, 1392. NMR (1H, DMSO-d6): δ6.727 (d, J=8.1 Hz, 1H), 7.053 (dd, J1 =1.8 Hz, J2 =8.4 Hz, 1H), 11.952 (s, 1H), 11.998 (s, 1H). HRMS: calcd for C8H5N2O2I (M+) m/z 287.9393. Found: 287.9390. Potency relative to DCK: 4.7%.
[Compound]
Name
6-1-do-1,4-dihydro-2,3-quinoxalinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XXXI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.[OH2:12].O.Cl[Sn]Cl.[CH2:17]([OH:19])[CH3:18]>>[I:11][C:9]1[CH:10]=[C:4]2[C:5](=[CH:7][CH:8]=1)[NH:6][C:17](=[O:19])[C:18](=[O:12])[NH:1]2 |f:1.2.3|

Inputs

Step One
Name
6-1-do-1,4-dihydro-2,3-quinoxalinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
XXXI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)I
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
7.8 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Five
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
WAIT
Type
WAIT
Details
the reflux was continued for another 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC=1C=C2NC(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.235 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.